molecular formula C6H7BFNO2 B13459595 (2-Amino-3-fluorophenyl)boronic acid

(2-Amino-3-fluorophenyl)boronic acid

Cat. No.: B13459595
M. Wt: 154.94 g/mol
InChI Key: ORCFAETYLJWSNJ-UHFFFAOYSA-N
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Description

(2-Amino-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated aromatic ring with an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-fluorophenyl)boronic acid typically involves the borylation of 2-fluoroaniline. One common method includes the reaction of 2-fluoroaniline with n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, followed by the addition of trimethyl borate and subsequent hydrolysis to yield the boronic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-3-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Protodeboronation: Results in the formation of the corresponding aryl compound without the boronic acid group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Amino-3-fluorophenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then participates in various transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Uniqueness: (2-Amino-3-fluorophenyl)boronic acid is unique due to the presence of both an amino and a fluorine substituent on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C6H7BFNO2

Molecular Weight

154.94 g/mol

IUPAC Name

(2-amino-3-fluorophenyl)boronic acid

InChI

InChI=1S/C6H7BFNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H,9H2

InChI Key

ORCFAETYLJWSNJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)F)N)(O)O

Origin of Product

United States

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